1,4-Bis(heptyloxy)benzene

Description

Significance of Symmetric Dialkoxybenzene Derivatives in Organic Chemistry

Symmetric 1,4-dialkoxybenzene derivatives, such as 1,4-bis(heptyloxy)benzene, are a significant class of compounds in organic chemistry. Their molecular structure, featuring a central benzene (B151609) ring symmetrically substituted with two alkoxy groups, makes them valuable precursors and building blocks for more complex molecules. The alkoxy groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups.

These derivatives serve as crucial monomers in the synthesis of advanced materials. rsc.org For instance, they are foundational to the creation of certain macrocyclic compounds like pillar[n]arenes and Schiff base macrocycles. rsc.orgacs.org Furthermore, their structural motif is integral to the design of polymers with specific electronic and photophysical properties, including derivatives of poly(p-phenylene vinylene) (PPV), which are studied for their applications in electronics. researchgate.net The length and nature of the alkoxy chains can be varied to fine-tune the solubility, processability, and intermolecular interactions of the resulting materials.

Overview of Historical and Contemporary Research Trajectories

Historically, research involving simple dialkoxybenzenes was rooted in fundamental organic synthesis and the exploration of reaction mechanisms. Their preparation, often via the Williamson ether synthesis, is a classic example of nucleophilic substitution. wikipedia.org The study of their reactivity, particularly in electrophilic substitutions like nitration, has also been a subject of academic interest. acs.org

Contemporary research has shifted towards leveraging these molecules as key components in materials science and supramolecular chemistry. tandfonline.com A significant area of modern research is their use in the synthesis of liquid crystals. lookchem.com The rigid core of the dialkoxybenzene unit combined with the flexible alkyl chains is a common feature in mesogenic (liquid crystal-forming) molecules. researchgate.netresearchgate.net More recently, 1,4-dialkoxybenzenes have gained prominence as essential monomers for constructing pillar[n]arenes, a class of macrocyclic host molecules discovered in 2008. rsc.orgrsc.org Research also extends to their incorporation into sophisticated conjugated polymers, including those containing transition metals, for applications in optics and electronics. acs.org

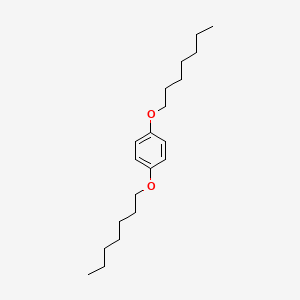

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diheptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCJNJPMMBGQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404054 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65128-45-2 | |

| Record name | SBB060713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Bis Heptyloxy Benzene

Direct Synthesis Pathways and Optimization

The direct synthesis of 1,4-Bis(heptyloxy)benzene is most commonly achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers. wikipedia.orglscollege.ac.inbyjus.commasterorganicchemistry.comyoutube.com The optimization of this process and subsequent purification are crucial for obtaining a high-purity product suitable for further reactions.

Williamson Ether Synthesis Approaches Utilizing Hydroquinone (B1673460) and Heptyl Halides

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.orglscollege.ac.inbyjus.commasterorganicchemistry.comyoutube.com In the case of this compound, hydroquinone serves as the dialcohol precursor, and a heptyl halide, typically 1-bromoheptane, provides the alkyl chains. umich.edu The reaction is generally carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). umich.edu

The synthesis proceeds in a stepwise manner. First, the base deprotonates the hydroxyl groups of the hydroquinone to form a diphenoxide intermediate. This nucleophilic species then attacks the electrophilic carbon of the heptyl halide in an SN2 reaction, displacing the halide and forming the ether linkages. wikipedia.orgyoutube.com The reaction is typically heated to facilitate the transformation. umich.edu

Table 1: Representative Williamson Ether Synthesis of this compound

| Reactants | Base | Solvent | Conditions | Product |

| Hydroquinone, 1-Bromoheptane | K2CO3 | DMF | 80 °C, 3 days | This compound |

This table summarizes a typical procedure for the synthesis of this compound. umich.edu

Refinement of Purification Techniques for High Purity Product

Achieving high purity of this compound is essential for its use in subsequent, often sensitive, chemical transformations. Common purification methods include recrystallization and column chromatography. chemicalbook.comumich.edu

Recrystallization is a widely used technique where the crude product is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. umich.edu For this compound, recrystallization from a suitable solvent system can yield a white crystalline solid. umich.edu

Column chromatography is another effective method for purification. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent, or mobile phase, is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. umich.edu This technique is particularly useful for removing closely related impurities.

Derivatization Strategies for Functionalized this compound Scaffolds

The this compound scaffold can be further modified to introduce various functional groups, leading to a wide range of derivatives with tailored properties. These strategies often involve initial halogenation of the benzene (B151609) ring, followed by cross-coupling reactions.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Stille, Sonogashira-Hagihara)

Halogenation of the benzene ring of this compound introduces a reactive handle for subsequent cross-coupling reactions. libretexts.orgchemguide.co.uk Bromination, for example, can be achieved using a brominating agent in the presence of a suitable catalyst. umich.edu The resulting bromo-substituted derivative, such as 2-bromo-1,4-bis(heptyloxy)benzene, is a key intermediate for introducing further complexity. umich.edu

Stille Cross-Coupling: The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide in the presence of a palladium catalyst. rsc.orgwiley-vch.de This reaction is highly valued for its tolerance of a wide range of functional groups. wiley-vch.de For instance, a halogenated this compound derivative can be coupled with an organostannane to introduce new aryl or alkyl groups. rsc.orgnih.gov

Sonogashira-Hagihara Cross-Coupling: The Sonogashira-Hagihara reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgnih.govwikipedia.orgnih.gov This reaction typically employs a copper(I) co-catalyst. nih.govwikipedia.org A halogenated this compound derivative can be reacted with a terminal alkyne to introduce an alkynyl substituent onto the benzene ring, as demonstrated in the synthesis of 1,4-diethynyl-2,5-bis(heptyloxy)benzene derivatives. uma.pt

Table 2: Examples of Cross-Coupling Reactions on Halogenated this compound Derivatives

| Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type |

| 2-Bromo-1,4-bis(heptyloxy)benzene | Organostannane | Stille | Palladium catalyst | Arylated/Alkylated derivative |

| 1-Iodo-2,5-bis(heptyloxy)benzene | Terminal Alkyne | Sonogashira-Hagihara | Palladium catalyst, Copper(I) co-catalyst | Alkynyl derivative |

This table provides illustrative examples of cross-coupling reactions that can be performed on halogenated this compound. umich.edursc.orgnih.govuma.pt

Alkylation and Arylation of Substituted Derivatives

Beyond cross-coupling reactions, the functionalized this compound scaffold can undergo further alkylation and arylation reactions to introduce additional substituents. uh.eduresearchgate.netacs.orgmdpi.combeilstein-journals.org These reactions can be used to modify the electronic and steric properties of the molecule, tailoring it for specific applications. For example, Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the aromatic ring, although the directing effects of the existing alkoxy groups must be considered.

Formation of Macrocyclic Structures (e.g., Pillar[n]arenes) from 1,4-Dialkoxybenzene Precursors

1,4-Dialkoxybenzene derivatives, including this compound, are crucial building blocks for the synthesis of macrocyclic compounds known as pillar[n]arenes. nierengartengroup.comkyoto-u.ac.jpresearchgate.netchemrxiv.orgugent.be These pillar-shaped macrocycles are composed of 1,4-dialkoxybenzene units linked by methylene (B1212753) bridges at their 2 and 5 positions. kyoto-u.ac.jp

The synthesis of pillar[n]arenes typically involves the cyclooligomerization of a 1,4-dialkoxybenzene derivative with paraformaldehyde in the presence of a Lewis acid catalyst. nierengartengroup.com The size of the resulting macrocycle (the value of 'n') can often be controlled by the choice of solvent and other reaction conditions. kyoto-u.ac.jp The heptyloxy groups in this context provide solubility and influence the packing of the resulting macrocyclic structures. The functional groups on the pillar[n]arene rims can be further modified, for example, by deprotection of the alkoxy groups to yield highly reactive phenol (B47542) groups. kyoto-u.ac.jpresearchgate.net

Synthesis of Poly(phenylene vinylene) Derivatives with Heptyloxy Substituents

Poly(phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers studied for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.gov The introduction of flexible side chains, such as heptyloxy groups, onto the rigid polymer backbone is a common strategy to enhance their solubility and processability, which are crucial for device fabrication. nih.govresearchgate.net These alkoxy side chains improve solubility in common organic solvents, allowing for the formation of high-quality thin films by solution processing techniques like spin-coating. sciepub.com Various synthetic methodologies have been developed to produce PPV derivatives bearing heptyloxy substituents, each offering distinct advantages regarding polymer structure, molecular weight, and purity. The primary methods include the Gilch, Horner-Wadsworth-Emmons (HWE), Wittig, and Heck polymerization reactions.

Gilch Polymerization Route

The Gilch route is a widely used method for synthesizing PPV derivatives. psu.edu It involves the base-induced polymerization of a dihalo-p-xylene monomer. psu.edu The reaction proceeds through a 1,6-elimination mechanism, forming a p-quinodimethane intermediate that subsequently polymerizes. sciepub.com This method is advantageous for producing high molecular weight polymers under relatively mild conditions. psu.edu

For instance, a series of poly(1,4-phenylenevinylene) derivatives with bulky cyclohexyl groups attached to the alkoxy side chains were synthesized via the Gilch polymerization. koreascience.kr One such polymer, poly[2-(7-cyclohexylheptyloxy)-5-butoxy-1,4-phenylenevinylene] (PBCyHpPV), was prepared from its corresponding dichloromethyl monomer using potassium tert-butoxide as the base. koreascience.kr Similarly, poly[2-{4-[5-(4-(heptyloxy)phenyl)-1,3,4-oxadiazole-2-yl]phenyl-oxy}-1,4-phenylene-vinylene] (OXH-PPV) was synthesized using a modified Gilch route, demonstrating the versatility of this method in incorporating complex side chains containing heptyloxy moieties. researchgate.net The use of bis(bromomethyl) monomers in the Gilch reaction has been shown to produce higher yields and molecular weights compared to bis(chloromethyl) monomers. rsc.org

Horner-Wadsworth-Emmons (HWE) Condensation

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for synthesizing PPVs. wikipedia.org This reaction involves the condensation of a bis-phosphonate ester with a dialdehyde (B1249045) in the presence of a strong base. nih.govacs.org A key advantage of the HWE condensation over other methods like the Wittig reaction is its ability to produce polymers with predominantly or exclusively trans-vinylene linkages, avoiding cis-defects that can disrupt conjugation and impair device performance. nih.gov Furthermore, it does not require expensive metal catalysts, unlike the Heck or ADMET polymerizations. nih.govacs.org

Researchers have synthesized new ether-substituted PPV derivatives, such as poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene) (PHOPPV), using the Horner-Emmons condensation. nih.govacs.org The synthesis involved reacting the dialdehyde monomer, 2,5-bis(3-(heptyloxy)propyl)terephthalaldehyde, with the diphosphonate monomer, 1,4-bis(methylenediethylphosphonate)-2,5-bis(3-(heptyloxy)propyl)benzene, using potassium t-butoxide in anhydrous DMF. nih.govacs.org This method allows for the creation of both homopolymers and alternating copolymers with well-defined structures. nih.govacs.org The HWE reaction's stereoselectivity generally favors the formation of (E)-alkenes, which is beneficial for achieving extended conjugation in the polymer backbone. wikipedia.orgresearchgate.net

Other Synthetic Routes

The Wittig reaction is a classical method for alkene synthesis and has been applied to the production of PPVs. organic-chemistry.orglumenlearning.com It involves the reaction of a bis-phosphonium salt (Wittig salt) with a dialdehyde. kpi.ua While effective, the standard Wittig reaction can sometimes lead to a mixture of cis and trans vinylene linkages, which can be a drawback for applications requiring high charge carrier mobility. nih.govorganic-chemistry.org

The Heck coupling reaction offers another pathway to PPVs, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This method has been successfully used to synthesize soluble and fusible PPVs with alkoxy side chains, providing an alternative to precursor-based routes. acs.org

The table below summarizes the research findings for a selection of synthesized PPV derivatives containing heptyloxy substituents.

Table 1: Synthesis and Properties of Selected Heptyloxy-Substituted PPV Derivatives

| Polymer Name | Abbreviation | Synthetic Method | Monomers | Yield (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Ref. |

|---|---|---|---|---|---|---|---|

| Poly[2-(7-cyclohexylheptyloxy)-5-butoxy-1,4-phenylenevinylene] | PBCyHpPV | Gilch | 1-Butoxy-4-(7-cyclohexylheptyloxy)-2,5-bis(chloromethyl)benzene | 40 | 243,000 | 2.33 | koreascience.kr |

| Poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene) | PHOPPV | Horner-Emmons | 2,5-Bis(3-(heptyloxy)propyl)terephthalaldehyde, 1,4-Bis(methylenediethylphosphonate)-2,5-bis(3-(heptyloxy)propyl)benzene | - | - | - | nih.govacs.org |

| Poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene-alt-2,5-didecyl-1,4-phenylene vinylene) | PHOP-alt-DDPV | Horner-Emmons | 2,5-Bis(3-(heptyloxy)propyl)terephthalaldehyde, 1,4-Bis(methylenediethylphosphonate)-2,5-didecylbenzene | 12 | - | - | nih.govacs.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Butoxy-4-(7-cyclohexylheptyloxy)-2,5-bis(chloromethyl)benzene |

| 1,4-Bis(methylenediethylphosphonate)-2,5-bis(3-(heptyloxy)propyl)benzene |

| 1,4-Bis(methylenediethylphosphonate)-2,5-didecylbenzene |

| 1-{4-[5-(4-Heptyloxyphenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-2,5-bis(chloromethyl)benzene |

| 2,5-Bis(3-(heptyloxy)propyl)terephthalaldehyde |

| Poly(phenylene vinylene) |

| Poly[2-(7-cyclohexylheptyloxy)-5-butoxy-1,4-phenylenevinylene] |

| Poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene) |

| Poly(2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene vinylene-alt-2,5-didecyl-1,4-phenylene vinylene) |

| Poly[2-{4-[5-(4-(heptyloxy)phenyl)-1,3,4-oxadiazole-2-yl]phenyl-oxy}-1,4-phenylene-vinylene] |

Advanced Spectroscopic Characterization Techniques Applied to 1,4 Bis Heptyloxy Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,4-Bis(heptyloxy)benzene. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure. umich.eduuobasrah.edu.iq

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring typically appear as a singlet around 6.82 ppm, indicating their chemical equivalence. umich.edu The protons of the methylene (B1212753) group directly attached to the oxygen atom (O-CH₂) resonate as a triplet at approximately 3.90 ppm, with the coupling arising from the adjacent methylene group. umich.edu The other methylene groups of the heptyl chains produce a series of multiplets in the range of 1.28 to 1.75 ppm. umich.edu The terminal methyl (CH₃) protons are observed as a triplet at around 0.90 ppm. umich.edu

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring directly bonded to the oxygen atoms resonate at approximately 153.2 ppm, while the other aromatic carbons appear around 115.4 ppm. umich.edu The carbon of the O-CH₂ group is found at about 68.6 ppm. umich.edu The carbons of the heptyl chain appear at various chemical shifts, typically at 31.8, 29.4, 29.1, 26.0, and 22.6 ppm, with the terminal methyl carbon resonating at 14.1 ppm. umich.edu

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 6.82 (s, 4H) | 153.2 (Ar-C-O), 115.4 (Ar-C-H) |

| O-CH₂ | 3.90 (t, 4H) | 68.6 |

| -(CH₂)₅- | 1.28-1.75 (m, 20H) | 31.8, 29.4, 29.1, 26.0, 22.6 |

| -CH₃ | 0.90 (t, 6H) | 14.1 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of this compound and its derivatives, characteristic vibrational bands confirm the presence of specific structural features.

The spectrum typically shows C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic heptyl chains just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the region of 1600-1450 cm⁻¹. A strong, characteristic C-O-C asymmetric stretching vibration for the ether linkage appears around 1240 cm⁻¹, while the symmetric stretch is found near 1050 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted benzene ring are also prominent, typically appearing in the 850-800 cm⁻¹ region, which is diagnostic for this substitution pattern. spectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Heptyl) |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl Ether |

| ~830 | C-H Out-of-Plane Bend | para-Substituted Benzene |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (HRMS, EI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₂₀H₃₄O₂), the expected exact mass can be calculated and compared with the experimental value from HRMS, confirming the molecular formula. umich.edu For instance, the calculated mass for the protonated molecule [M+H]⁺ is 307.2637, and experimental findings are in close agreement with this value. umich.edu

Electron Ionization Mass Spectrometry (EI-MS) is used to study the fragmentation patterns of the molecule, which can provide further structural information. The fragmentation of this compound under EI conditions would likely involve cleavage of the ether bond and fragmentation of the alkyl chains.

Electronic Absorption and Emission Spectroscopy (UV-Vis, NIR)

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent like isooctane (B107328) shows characteristic absorption bands in the ultraviolet region. nist.gov These absorptions are due to π-π* transitions within the benzene ring. The presence of the heptyloxy substituents can cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. nist.gov For derivatives of 1,4-dialkoxybenzenes, the absorption spectra can extend into the visible region, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Some derivatives are even studied for their properties in the near-infrared spectrum. uhasselt.beelectronicsandbooks.com

Solid-State Characterization Methods (e.g., X-ray Diffraction for Crystalline Phases)

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state structure of crystalline materials. For this compound, which is a crystalline solid at room temperature, XRD can be used to determine its crystal structure, including the unit cell dimensions and the packing arrangement of the molecules in the crystal lattice. umich.edu The study of its derivatives, such as 1,4-diethynyl-2,5-bis(heptyloxy)benzene, reveals that the molecules are located on sites with crystallographic inversion symmetry and that the long alkyloxy chains significantly influence the packing and intermolecular interactions. researchgate.net Such analyses are crucial for understanding the material's physical properties, such as its melting point and liquid crystalline behavior.

Surface Morphological Characterization (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. For thin films or self-assembled monolayers of this compound or its derivatives, AFM can be used to visualize the surface topography, roughness, and the formation of any ordered domains. mdpi.com This technique is particularly valuable for studying how these molecules organize on a substrate, which is important for applications in organic electronics and sensor devices. mdpi.comresearchgate.net For example, AFM has been used to study the surface morphology of thin films of related dialkoxybenzene derivatives, revealing details about their crystallinity and stacking. amazonaws.com

Theoretical and Computational Investigations of 1,4 Bis Heptyloxy Benzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and related properties of 1,4-Bis(heptyloxy)benzene. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It has been successfully applied to understand the electronic and non-linear optical (NLO) properties of various organic compounds, including those with π-conjugated systems similar to this compound. nih.govrsc.org DFT calculations can elucidate intramolecular charge transfer and delocalization, which are crucial for understanding the NLO response. ekb.eg

The study of noncovalent interactions is critical for understanding how molecules like this compound assemble and interact with each other. DFT can be used to model and validate these interactions, providing insights into the stability of different molecular arrangements. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, derived from DFT calculations help in understanding the chemical reactivity and stability of the molecule. researchgate.net

For materials with potential applications in optoelectronics, DFT is instrumental in predicting NLO properties. The polarizability (α) and the first-order hyperpolarizability (β) are key parameters that quantify the NLO response of a molecule. ekb.eg Theoretical calculations using DFT have shown that organic molecules with donor-acceptor functionalities and extended π-systems can exhibit significant NLO properties. nih.govrsc.org

Table 1: Key Electronic and NLO Properties Investigated by DFT

| Property | Description | Relevance to this compound |

|---|---|---|

| Electronic Structure | Distribution of electrons in molecular orbitals (HOMO, LUMO). | Determines chemical reactivity, stability, and optical properties. researchgate.net |

| Noncovalent Interactions | Weak interactions (e.g., van der Waals, π-π stacking) between molecules. | Governs supramolecular assembly and crystal packing. researchgate.net |

| Non-Linear Optical (NLO) Properties | The response of a material to a strong electromagnetic field, leading to phenomena like second-harmonic generation. | Potential for applications in optoelectronic devices. nih.govrsc.orgekb.eg |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. | A fundamental parameter for NLO properties. ekb.eg |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. | Indicates the potential for second-harmonic generation. ekb.eg |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of electronically excited states. rsc.orgstackexchange.com TD-DFT calculations are essential for understanding the absorption and emission spectra of molecules like this compound. ekb.egrsc.org

By calculating the excitation energies and oscillator strengths, TD-DFT can predict the UV-Vis absorption spectrum of a molecule. ekb.eg This information is crucial for understanding the photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs). For instance, TD-DFT has been used to study the excited-state properties of similar molecules, revealing how molecular structure influences luminescence. nih.gov The method can also account for the effects of different solvents on the electronic spectra. ekb.eg

Table 2: Excited State Properties from TD-DFT

| Property | Description | Relevance to this compound |

|---|---|---|

| Excitation Energies | The energy difference between the ground state and various excited states. | Correlates with the position of absorption bands in the UV-Vis spectrum. rsc.orgstackexchange.com |

| Oscillator Strengths | The probability of a transition from the ground state to an excited state upon light absorption. | Determines the intensity of absorption bands. |

| Absorption and Emission Spectra | The wavelength-dependent absorption and emission of light by a molecule. | Characterizes the photophysical properties and color of the material. ekb.egrsc.org |

| Solvent Effects | The influence of the surrounding medium on the electronic transitions. | Important for predicting behavior in solution. ekb.eg |

Ab initio methods, which are based on first principles without empirical parameters, are highly valuable for predicting spectroscopic data. One of the key applications is the calculation of Nuclear Magnetic Resonance (NMR) shielding tensors, which are directly related to the experimentally observed chemical shifts. smu.eduresearchgate.net

Techniques like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts with good accuracy. mdpi.comliverpool.ac.uk These calculations can help in the structural elucidation of complex molecules and in understanding the relationship between molecular conformation and NMR spectra. For instance, ab initio calculations have been used to investigate the structure of carbocations by comparing calculated and experimental 13C NMR chemical shifts. smu.edu This approach can be applied to this compound to assign its NMR signals and to study the conformational preferences of its heptyloxy chains.

Molecular Dynamics Simulations for Supramolecular Assembly and Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a system of molecules. rsc.org For a molecule like this compound, MD simulations can provide detailed insights into its supramolecular assembly, liquid crystalline phase behavior, and dynamics at interfaces. mdpi.comsemanticscholar.org

By simulating the interactions of many molecules over time, MD can predict how they will arrange themselves into larger structures. This is particularly relevant for understanding the formation of liquid crystal phases, which are a known feature of similar long-chain alkoxybenzene derivatives. The simulations can reveal the nature of the packing, the orientational order of the molecules, and the dynamics of phase transitions. mdpi.com Computational studies have shown that supramolecular gelation, a process related to crystallization, can be investigated using MD simulations to understand the formation of self-assembled networks. semanticscholar.org

Conformational Analysis and Molecular Geometry Optimization

Computational methods, particularly DFT, are used to perform geometry optimization, which finds the lowest energy structure of the molecule. beilstein-journals.org For flexible molecules like this compound, this involves exploring the potential energy surface by rotating the various single bonds in the alkoxy chains. Studies on similar molecules, such as ethoxybenzene and propylbenzene, have shown that the orientation of the alkyl chain relative to the benzene (B151609) ring is a key structural feature that can be accurately predicted by these methods. beilstein-journals.org Understanding the preferred conformations is crucial as it influences the molecular packing in the solid state and the properties of the liquid crystalline phases.

Interfacial Adsorption Modeling on Substrates (e.g., Au(111))

The interaction of organic molecules with surfaces is fundamental to many applications in materials science and nanotechnology. Theoretical modeling can provide a detailed picture of how molecules like this compound adsorb onto a substrate, such as a gold (Au(111)) surface.

Ab initio calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. nih.gov For aromatic molecules, the orientation with respect to the surface is a critical factor. For example, studies on benzene-1,4-dithiol on Au(111) have shown that the molecule can adopt different orientations depending on the surface coverage, which in turn affects the electronic properties of the interface. nih.govnih.gov Similar modeling for this compound could predict whether it lies flat on the surface or adopts a more upright orientation, and how the heptyloxy chains interact with the substrate and with each other in a self-assembled monolayer. Such studies are crucial for designing and understanding molecular electronic devices and sensors. nih.gov

Research on Mesophase Behavior and Liquid Crystalline Phases of 1,4 Bis Heptyloxy Benzene Derivatives

Thermotropic Liquid Crystal Phase Transitions and Polymorphism

Derivatives of 1,4-bis(heptyloxy)benzene are prime examples of thermotropic liquid crystals, meaning their liquid crystalline phases are induced by changes in temperature. The transition from a crystalline solid to an isotropic liquid is not a single-step process but rather a cascade of transitions through one or more mesophases. These transitions are characterized by specific temperatures and enthalpy changes, which can be determined using techniques like differential scanning calorimetry (DSC). unlv.edumdpi.comucsd.edu

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a noteworthy feature in these materials. Furthermore, in the context of liquid crystals, polymorphism extends to the existence of multiple mesophases. For instance, a single compound can exhibit both nematic and smectic phases as the temperature is varied. mdpi.comnih.gov

The phase transition behavior is highly dependent on the molecular structure. In homologous series of 1,4-bis(alkoxy)benzene derivatives, the length of the alkoxy chains plays a crucial role in determining the types of mesophases formed and the temperatures at which transitions occur. Generally, as the alkyl chain length increases, the tendency to form more ordered smectic phases is enhanced.

To illustrate the typical phase transition behavior in a homologous series of calamitic (rod-like) liquid crystals, the following table presents data for a series of teraryl compounds, 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, which share structural similarities with derivatives of this compound.

| Compound (nO-PPPyCN) | Heating Transition Temperatures (°C) | Cooling Transition Temperatures (°C) | Enthalpy Change (ΔH in kJ·mol⁻¹) |

|---|---|---|---|

| n=2 | Cr 251.5 N 340.0 I | I 320.0 N 220.0 Cr | ΔH (Cr-N): 40.2, ΔH (N-I): 1.12 |

| n=3 | Cr 240.2 N 309.5 I | I 308.8 N 215.7 Cr | ΔH (Cr-N): 38.7, ΔH (N-I): 1.01 |

| n=4 | Cr 216.0 N 298.3 I | I 297.7 N 202.1 Cr | ΔH (Cr-N): 35.4, ΔH (N-I): 1.23 |

| n=5 | Cr 198.7 N 263.7 I | I 263.1 N 185.3 Cr | ΔH (Cr-N): 31.2, ΔH (N-I): 1.18 |

| n=6 | Cr 189.2 SmA 210.5 N 289.9 I | I 289.3 N 209.9 SmA 179.8 Cr | ΔH (Cr-SmA): 30.1, ΔH (SmA-N): 1.54, ΔH (N-I): 1.09 |

| n=7 | Cr 178.9 SmC 191.5 SmA 225.3 N 282.0 I | I 281.6 N 224.8 SmA 191.1 SmC 170.2 Cr | ΔH (Cr-SmC): 28.5, ΔH (SmC-SmA): 0.72, ΔH (SmA-N): 1.68, ΔH (N-I): 1.15 |

| n=8 | Cr 175.6 SmC 180.0 SmA 235.8 N 275.4 I | I 275.1 N 235.2 SmA 179.7 SmC 165.9 Cr | ΔH (Cr-SmC): 27.8, ΔH (SmC-SmA): 0.39, ΔH (SmA-N): 1.89, ΔH (N-I): 1.21 |

Data adapted from a study on 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines. nih.gov Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic.

Structure-Property Relationships Governing Mesomorphism and Phase Stability

The 1,4-disubstituted benzene (B151609) ring provides the necessary rigidity and linearity to the core of the molecule. The heptyloxy chains, on the other hand, are flexible and contribute to the anisotropy of the molecule. The interplay between the rigid core and the flexible chains is what allows for the formation of mesophases. The length of the alkyl chains in the 1,4-bis(alkoxy)benzene series has a profound effect on the mesomorphic behavior. researchgate.net Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions between the molecules, which promotes layered structures. Shorter chains, conversely, are more conducive to the formation of the less ordered nematic phase.

The stability of the mesophases, often quantified by the clearing temperature (the temperature of the transition to the isotropic liquid), is also heavily influenced by the molecular structure. Generally, a higher clearing temperature indicates a more stable mesophase. Factors that increase the molecular polarizability and anisotropy, such as extending the rigid core with additional phenyl rings, tend to increase the clearing temperature.

Investigation of Nematic and Smectic Phases

Derivatives of this compound can exhibit both nematic and smectic phases. The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no positional order. researchgate.net This means that the molecules tend to point in the same direction, but their centers of mass are randomly distributed, much like in a conventional liquid.

Smectic phases, in contrast, possess a higher degree of order, with the molecules arranged in layers. Within these layers, there can be varying degrees of positional order. The most common smectic phases are the Smectic A (SmA) and Smectic C (SmC) phases. In the SmA phase, the average direction of the molecular long axes is perpendicular to the layer planes. In the SmC phase, this direction is tilted with respect to the layer normal. The introduction of longer alkyl chains in 1,4-bis(alkoxy)benzene derivatives generally promotes the formation of these smectic phases. nih.gov

The identification and characterization of these phases are typically carried out using a combination of techniques, including polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Electro-optical Response and Chiral Liquid Crystal Phenomena

The response of liquid crystals to an applied electric field is the basis for many of their technological applications, most notably in liquid crystal displays (LCDs). The electro-optical response of this compound derivatives is dependent on their dielectric anisotropy, which is the difference in dielectric permittivity parallel and perpendicular to the average direction of the molecular long axes.

When a chiral center is introduced into the molecular structure of a this compound derivative, the resulting material can exhibit fascinating chiral liquid crystal phenomena. Chirality, or "handedness," at the molecular level can lead to the formation of helical superstructures in the liquid crystalline phases. aps.org For instance, a chiral nematic (N*) phase, also known as a cholesteric phase, is characterized by a helical twist of the molecular director.

In chiral smectic C (SmC) phases, the introduction of chirality breaks the symmetry of the tilted smectic layers, resulting in a helical superstructure and, importantly, ferroelectric properties. nih.govnist.gov These materials possess a spontaneous electric polarization that can be switched by an external electric field, leading to fast electro-optical switching effects. nih.govnist.gov The electroclinic effect is another significant electro-optical phenomenon observed in the SmA phase of chiral liquid crystals near the transition to a SmC phase, where an applied electric field induces a molecular tilt. nih.govnist.gov

The study of chiral derivatives of this compound and related compounds is crucial for the development of advanced electro-optical devices that require fast switching times and high contrast ratios.

Advanced Morphological Characterization (e.g., Polarized Optical Microscopy)

Polarized optical microscopy (POM) is an indispensable tool for the characterization of liquid crystal phases. arxiv.org By observing a thin film of a liquid crystal sample between two crossed polarizers, one can identify the different mesophases based on the unique optical textures they exhibit. arxiv.org These textures arise from the interaction of polarized light with the anisotropic molecular arrangement of the liquid crystal. arxiv.org

The nematic phase of this compound derivatives typically shows a "schlieren" texture, characterized by the presence of dark brushes that correspond to regions where the molecular director is aligned with the polarization direction of either the polarizer or the analyzer. Another common nematic texture is the "threaded" texture.

Smectic phases, with their layered structures, give rise to different and often more complex textures. The SmA phase often exhibits a "focal conic" texture, which appears as a collection of fan-shaped domains. The SmC phase can also show a focal conic texture, but it is often distinguishable from the SmA texture by the presence of broken fans or other characteristic features. When a SmC phase is sheared, it can form a "broken focal conic" or "striped" texture.

The table below summarizes the characteristic POM textures for nematic and smectic phases commonly observed in calamitic liquid crystals like the derivatives of this compound.

| Mesophase | Characteristic Polarized Optical Microscopy Textures |

|---|---|

| Nematic (N) | Schlieren, Threaded, Marbled |

| Smectic A (SmA) | Focal Conic (fan-shaped), Homeotropic (dark) |

| Smectic C (SmC) | Broken Focal Conic, Schlieren, Striped |

These textures not only allow for the identification of the mesophase but also provide valuable information about the alignment of the liquid crystal molecules and the presence of defects in the molecular arrangement.

Applications and Advanced Materials Derived from 1,4 Bis Heptyloxy Benzene

Precursors for Optoelectronic Polymers and Organic Light-Emitting Diodes (OLEDs)

1,4-Bis(heptyloxy)benzene and its derivatives are crucial starting materials for the synthesis of conjugated polymers, particularly poly(p-phenylenevinylene) (PPV) derivatives, which are renowned for their electroluminescent properties. lnu.edu.cnresearchgate.net These polymers form the emissive layer in Organic Light-Emitting Diodes (OLEDs). The heptyloxy side chains enhance the solubility of the resulting polymers, which is a critical factor for their processability into thin, uniform films required for device fabrication. researchgate.net

The synthesis of these polymers often involves multi-step reactions. For instance, derivatives of this compound can be functionalized to introduce reactive groups that facilitate polymerization. A common route is the Gilch polymerization, where a bis(halomethyl)benzene derivative, which can be synthesized from a 1,4-dialkoxybenzene precursor, is polymerized in the presence of a strong base. Another approach is the Horner-Wadsworth-Emmons reaction, which offers good control over the polymer's structure. researchgate.net

The incorporation of the this compound moiety into the polymer backbone influences the electronic and optical properties of the material. The electron-donating nature of the alkoxy groups can raise the highest occupied molecular orbital (HOMO) energy level of the polymer, which can facilitate more efficient hole injection from the anode in an OLED device. lnu.edu.cn This, in turn, can lead to lower turn-on voltages and improved device efficiency. The length and branching of the alkyl chains can also be modified to fine-tune the polymer's morphology and prevent aggregation, which can otherwise quench luminescence.

Research has demonstrated the successful synthesis of various PPV derivatives incorporating dialkoxybenzene units, leading to materials with promising performance in OLEDs. researchgate.netresearchgate.net The specific choice of the alkoxy chain, such as heptyloxy, provides a balance between solubility and the electronic influence on the conjugated system.

Development of Nonlinear Optical (NLO) Materials

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and telecommunications, including frequency conversion and optical switching. nih.gov this compound can serve as a core structure for the design of organic NLO materials. The benzene (B151609) ring provides a π-conjugated system that can be further extended and functionalized with electron-donating and electron-withdrawing groups to enhance the material's second- or third-order NLO response. nih.gov

The synthesis of NLO materials based on this compound can involve various organic reactions to introduce the desired functional groups. The resulting molecules are then characterized for their NLO properties using techniques such as the Z-scan method to determine the third-order nonlinearity or by measuring the second-harmonic generation efficiency. nih.gov Research in this area focuses on optimizing the molecular structure to maximize the NLO response while maintaining thermal and chemical stability.

Supramolecular Gels and Self-Assembled Systems

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and has led to the development of novel materials like supramolecular gels. nih.govnih.gov Derivatives of this compound have been explored as building blocks for such systems. The interplay of π-π stacking interactions between the benzene rings and van der Waals interactions between the heptyloxy chains can drive the formation of one-dimensional fibrous networks that entrap solvent molecules, leading to gelation. tue.nl

The design of these gelators often involves the introduction of functional groups capable of forming strong, directional non-covalent interactions, such as hydrogen bonds or halogen bonds. By modifying the core this compound structure with amide, urea, or other hydrogen-bonding moieties, researchers can program the self-assembly process. tue.nlthieme-connect.de The length and nature of the alkoxy chains are also critical in determining the gelation ability and the properties of the resulting gel, such as its thermal stability and mechanical strength. rug.nl

These supramolecular gels can be responsive to external stimuli, such as temperature, pH, or the presence of specific ions, making them "smart" materials. nih.govthieme-connect.de The reversible nature of the non-covalent bonds allows for the gel-sol transition to be triggered by these stimuli. Such responsive materials have potential applications in areas like drug delivery, tissue engineering, and environmental remediation. tue.nl

Integration into Sensor Technologies and Responsive Materials

The principles of molecular recognition and stimuli-responsive behavior that are central to supramolecular chemistry also enable the use of this compound derivatives in sensor technologies. rsc.org By incorporating specific recognition sites into molecules containing the this compound core, sensors for various analytes can be developed. iciq.org

For instance, a derivative could be functionalized with a receptor that selectively binds to a target molecule. This binding event can then trigger a change in the material's properties, such as its fluorescence or color, providing a detectable signal. rsc.org The heptyloxy chains can help to create a suitable microenvironment for the recognition event and can also influence the sensitivity and selectivity of the sensor.

Furthermore, materials based on this compound can be designed to be responsive to physical stimuli like light or heat. thieme-connect.de For example, the incorporation of a photoisomerizable group, such as an azobenzene (B91143) unit, could allow for the reversible control of the material's properties with light. This has potential applications in the development of optical switches and data storage devices.

Materials for Advanced Chromatographic Separations (e.g., Gas-Liquid Crystal Chromatography)

The liquid crystalline properties of certain this compound derivatives make them suitable for use as stationary phases in a specialized analytical technique known as gas-liquid crystal chromatography (GLCC). In GLCC, the stationary phase is a liquid crystal, which allows for the separation of analytes based on their molecular shape and size, in addition to their volatility.

The elongated, rod-like structure of molecules like this compound is conducive to the formation of liquid crystal phases, such as the nematic or smectic phase, over a specific temperature range. When used as a stationary phase in a gas chromatography column, the ordered arrangement of the liquid crystal molecules provides a unique separation mechanism. Molecules that can better align with the liquid crystal structure will have longer retention times.

This technique is particularly effective for separating isomers that have very similar boiling points but different shapes, a task that is often challenging for conventional gas chromatography. The selectivity of the separation can be tuned by changing the temperature, which alters the ordering of the liquid crystal phase. While direct research on this compound as a stationary phase is specific, the principles are well-established for related dialkoxybenzene compounds.

Photorefractive and Columnar Liquid Crystalline Systems

The photorefractive effect is a phenomenon observed in certain materials where the refractive index changes in response to non-uniform illumination. This effect has applications in optical data storage, image processing, and dynamic holography. Liquid crystals, including derivatives of this compound, can be doped with photosensitive molecules to create photorefractive materials. researchgate.net

In such a system, illumination creates a space-charge field, which then reorients the liquid crystal molecules, leading to a change in the refractive index. The liquid crystalline nature of the host material allows for a large change in refractive index with a relatively small electric field.

Furthermore, derivatives of this compound can be designed to form columnar liquid crystal phases. nih.govrsc.org In these phases, the molecules stack on top of each other to form columns, which then arrange themselves into a two-dimensional lattice. researchgate.net These columnar structures are of great interest for their potential as one-dimensional charge conductors, making them suitable for applications in organic electronics such as solar cells and field-effect transistors. The heptyloxy side chains play a crucial role in promoting the formation of these columnar phases and in controlling the spacing between the columns. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Hybrid and Composite Materials Incorporating 1,4-Bis(heptyloxy)benzene

A significant opportunity lies in the incorporation of this compound into multi-component materials, such as polymer dispersed liquid crystals (PDLCs), to create advanced functional composites. PDLCs are materials where micro- or nano-sized droplets of a liquid crystal are embedded within a solid polymer matrix. nih.gov These composites can be electrically switched between an opaque, light-scattering state and a transparent state, making them ideal for applications like smart windows, privacy glass, and flexible displays. nih.govtcichemicals.com

Future research could systematically investigate the use of this compound as the liquid crystal component in PDLCs. By controlling the phase separation process during polymerization, the size and morphology of the liquid crystal droplets can be tailored, which in turn dictates the electro-optical properties of the composite film. nih.gov

Furthermore, the functionalization of these composites by doping with nanoparticles (NPs) or dyes presents a promising research avenue. The introduction of specific NPs, such as silica (B1680970) or gadolinium oxide, at the interface between the polymer and the liquid crystal can modify the anchoring energy, potentially lowering the driving voltage and improving the switching speed of the device. nih.govmdpi.com Doping with fluorescent dyes could lead to the development of smart windows that not only control transparency but also emit light or change color in response to an electric field. mdpi.com

| Composite Component | Research Objective | Potential Impact on Properties | Example Application |

|---|---|---|---|

| Polymer Matrix (e.g., Norland Optical Adhesive, Polyvinyl alcohol) | Optimize polymer mesh size and refractive index matching with this compound. | Enhanced transparency in the 'ON' state; improved mechanical durability. | High-clarity smart windows. |

| LC Loading (this compound content) | Investigate the effect of LC concentration on droplet size and distribution. | Lowered threshold voltage (Vth) and saturation voltage (Vsat) with increased LC content. mdpi.com | Energy-efficient privacy glass. |

| Nanoparticle Dopants (e.g., Silica NPs, Gd₂O₃) | Study the influence of NPs on LC anchoring at the polymer interface. | Reduced driving voltage and faster electro-optical response times. nih.govmdpi.com | Fast-switching optical shutters. |

| Dye Dopants (e.g., Rhodamine B, Anthraquinone dyes) | Incorporate dichroic or fluorescent dyes into the LC droplets. | Creation of color-tunable or light-emitting devices; enhanced contrast. mdpi.com | Dynamic architectural lighting and displays. |

Rational Design of Derivatives for Targeted Advanced Functionalities

The molecular architecture of this compound provides a versatile scaffold for the rational design of new derivatives with tailored properties. Molecular design and the understanding of structure-property relationships are crucial for developing novel liquid crystals for specific applications. researchgate.net Future research should focus on the systematic modification of this parent structure to fine-tune its mesomorphic and physicochemical characteristics.

Key strategies for derivative design include:

Varying Alkyl Chain Length: Synthesizing a homologous series of 1,4-bis(alkoxy)benzenes by shortening or lengthening the C7 alkyl chains. This modification directly influences the van der Waals forces and molecular aspect ratio, which in turn alters the stability and temperature range of the nematic and smectic phases.

Introducing Core Substituents: Placing functional groups (e.g., halogens, cyano, nitro) onto the central benzene (B151609) ring can significantly modify the molecule's dipole moment, polarizability, and dielectric anisotropy. beilstein-journals.org These changes are critical for controlling the response of the liquid crystal to an external electric field.

Modifying the Aromatic Core: Replacing the central benzene ring with other aromatic or heterocyclic systems (e.g., biphenyl (B1667301), 1,3,4-oxadiazole) can create molecules with different rigidities and geometries, leading to the formation of novel mesophases. beilstein-journals.org

These synthetic efforts will lead to a deeper understanding of the molecular engineering principles that govern liquid crystal behavior, enabling the creation of materials optimized for next-generation displays, sensors, and optical communication devices.

| Structural Modification | Target Property to Influence | Predicted Outcome | Example of Advanced Functionality |

|---|---|---|---|

| Change alkyl chain from C₇ to C₅ or C₉ | Mesophase stability and transition temperatures. | Shorter chains may favor nematic phases; longer chains may stabilize smectic phases. | Materials with specific melting/clearing points for different operating environments. |

| Add a lateral fluorine atom to the benzene ring. | Dipole moment and dielectric anisotropy (Δε). | Increased polarity and potentially a negative Δε, altering response to electric fields. | Liquid crystals for vertically aligned (VA) display modes. |

| Add a terminal cyano (-CN) group to one alkyl chain. | Molecular polarity and intermolecular interactions. | Strongly increased longitudinal dipole moment, leading to high positive Δε. | Low-threshold voltage materials for twisted nematic (TN) displays. |

| Replace benzene core with a biphenyl core. | Molecular length and rigidity. | Increased clearing point (nematic-to-isotropic transition temperature) and higher birefringence (Δn). | High-performance materials for projection displays and telecommunications. |

Sustainable Synthetic Methodologies and Process Intensification

The conventional synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable Sɴ2 reaction between an alkoxide and an alkyl halide. wikipedia.org While effective, traditional approaches often rely on anhydrous organic solvents and stoichiometric amounts of strong bases, generating significant salt waste. jetir.orgmasterorganicchemistry.com Future research must prioritize the development of greener and more efficient synthetic routes.

One major opportunity is the application of Phase-Transfer Catalysis (PTC) . PTC can facilitate the Williamson synthesis under milder conditions, using aqueous bases and eliminating the need for strictly anhydrous and often hazardous organic solvents. jetir.orgacs.org This approach not only simplifies the reaction setup but also reduces the environmental footprint of the synthesis. researchgate.net Further greening of the process could involve exploring alternative energy sources, such as microwave or ultrasound irradiation, which have been shown to accelerate the Williamson reaction, often without the need for a phase-transfer catalyst. rsc.org

Another transformative area is the shift from batch processing to Process Intensification via continuous flow synthesis. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for exothermic reactions. nih.govrsc.org A continuous flow setup for the synthesis of this compound could enable higher throughput, reduced reactor size, and the potential for in-line purification, leading to a more efficient and economical manufacturing process. springernature.com

| Methodology | Traditional Batch Synthesis | Proposed Sustainable Approach | Key Advantages |

|---|---|---|---|

| Reaction Type | Williamson Ether Synthesis wikipedia.org | Phase-Transfer Catalyzed or Continuous Flow Williamson Synthesis jetir.orgrsc.org | Milder conditions, higher efficiency. |

| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO). jk-sci.com | Benign solvents (e.g., water with PTC) or reduced solvent volume in flow. jetir.org | Reduced environmental impact and cost. |

| Base | Strong bases like Sodium Hydride (NaH). jk-sci.com | Aqueous Sodium Hydroxide (NaOH) with PTC. jetir.org | Improved safety and easier handling. |

| Energy Input | Conventional heating (oil bath). | Microwave/ultrasound or precise thermal control in flow reactors. rsc.orgspringernature.com | Reduced reaction times, lower energy consumption. |

| Waste | Stoichiometric salt byproducts, solvent waste. | Reduced solvent waste; potential for catalyst recycling. | Minimized waste streams. |

Synergistic Integration of Experimental and Computational Approaches

The synergy between advanced experimental characterization and robust computational modeling offers a powerful paradigm for accelerating the discovery and optimization of materials based on this compound. This integrated approach allows for a deeper understanding of structure-property relationships at the molecular level. semanticscholar.org

Computational chemistry , particularly Density Functional Theory (DFT), can be employed to predict key molecular properties of this compound and its designed derivatives before they are synthesized. nih.gov These properties include molecular geometry, electronic structure (HOMO/LUMO energy levels), dipole moments, and polarizability. nih.govnih.gov Such calculations provide invaluable insights into how a molecule will behave and interact within a bulk material, guiding synthetic efforts toward candidates with the most promising characteristics. nih.gov Molecular dynamics simulations can further be used to predict collective behaviors, such as the formation and stability of different liquid crystal phases. researchgate.net

Experimental techniques remain essential for validating these computational predictions and characterizing the bulk material properties. Differential Scanning Calorimetry (DSC) is used to determine phase transition temperatures, Polarized Optical Microscopy (POM) helps identify mesophase textures, and X-ray Diffraction (XRD) elucidates molecular packing arrangements.

A future research workflow could involve using DFT to screen a virtual library of this compound derivatives. The most promising candidates identified computationally would then be prioritized for synthesis and subsequent experimental characterization. This synergistic loop of prediction, synthesis, and validation can dramatically reduce the time and resources required to develop new materials with targeted functionalities. acs.org

| Parameter | Computational Method (Prediction) | Experimental Technique (Validation) | Relevance to Liquid Crystal Function |

|---|---|---|---|

| Molecular Geometry & Shape | DFT Geometry Optimization | X-Ray Crystallography (in solid state) | Determines the tendency to form rod-like (calamitic) phases. |

| Dipole Moment | DFT Calculation nih.gov | Dielectric Spectroscopy | Governs the response to an applied electric field (dielectric anisotropy). |

| Polarizability | DFT Calculation nih.gov | Refractive Index Measurements | Relates to the material's birefringence (optical anisotropy, Δn). |

| Phase Transition Temperatures | Molecular Dynamics Simulations researchgate.net | Differential Scanning Calorimetry (DSC) | Defines the operational temperature range of the liquid crystal. |

| Electronic Properties (HOMO/LUMO) | DFT Calculation nih.gov | Cyclic Voltammetry, UV-Vis Spectroscopy | Indicates electrochemical stability and optical absorption properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Bis(heptyloxy)benzene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 1,4-dihydroxybenzene with heptyl bromide under alkaline conditions. A reflux setup with K₂CO₃ or NaH as a base in polar aprotic solvents (e.g., DMF) is common. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitoring by thin-layer chromatography (TLC) and characterization via ¹H/¹³C NMR (δ 0.8–4.5 ppm for alkyl chains, δ 6.8–7.2 ppm for aromatic protons) ensures structural fidelity .

Q. How can crystallographic data for this compound be obtained, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound from a slow-evaporating solvent (e.g., dichloromethane/hexane). Use SHELXTL (Bruker) or OLEX2 for structure solution and refinement. Challenges include disorder in heptyl chains, resolved using PART instructions in SHELXL. Thermal ellipsoid plots (ORTEP) at 30% probability levels and hydrogen-bonding analysis (e.g., C–H···π interactions) are critical for validating packing motifs .

Q. What spectroscopic techniques are most effective for characterizing alkyl chain conformation in this compound?

- Methodological Answer : Variable-temperature ¹H NMR (VT-NMR) in CDCl₃ reveals rotational barriers of heptyl chains. NOESY (Nuclear Overhauser Effect Spectroscopy) identifies gauche/anti conformers. FT-IR (C–O–C stretching at 1250 cm⁻¹) and Raman spectroscopy (aromatic ring vibrations at 1600 cm⁻¹) complement structural analysis. For computational validation, molecular dynamics (MD) simulations with AMBER force fields correlate with experimental data .

Advanced Research Questions

Q. How does this compound behave under photochemical irradiation, and what mechanisms drive acid generation?

- Methodological Answer : Upon UV irradiation (254 nm) in acetonitrile, the compound undergoes S–O bond cleavage (if sulfonyl groups are present in analogs), generating phenylsulfonyl radicals. These radicals recombine to form Fries rearrangement products or disproportionate into benzenesulfonic acid. Quantify acid yield via acid-base titration and track intermediates by HPLC-MS. Oxygen acts as a co-catalyst, accelerating radical-mediated pathways .

Q. What computational methods best predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31Gto calculate hyperpolarizability (β) and polarizability (α). For higher accuracy, MP2/6-311++G accounts for electron correlation. Compare dipole moments (μ) and frontier molecular orbitals (HOMO-LUMO gaps) to experimental UV-Vis spectra. Basis sets with diffuse functions (e.g., 6-31+G*) are critical for π-conjugated systems .

Q. How do polymorphic forms of this compound derivatives influence material properties?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. toluene) identifies distinct crystal habits. SCXRD reveals monoclinic (P2₁/c) vs. triclinic (P-1) lattices. Differential scanning calorimetry (DSC) measures phase transitions (Tm, Tc), while powder XRD and Hirshfeld surface analysis quantify packing efficiency. Polymorph-dependent charge mobility is assessed via space-charge-limited current (SCLC) measurements .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How to reconcile conflicting DSC data?

- Resolution : Variations arise from heating rates (e.g., 5°C/min vs. 10°C/min) and sample purity. Reproduce experiments using TGA-MS under nitrogen, ensuring identical conditions. Cross-validate with isothermal gravimetric analysis (IGA) at 150°C for 24 hours. Impurities (e.g., residual solvents) lower decomposition temperatures; purify via sublimation .

Q. Divergent NMR chemical shifts in literature: Are these due to solvent effects or tautomerism?

- Resolution : Solvent polarity (CDCl₃ vs. DMSO-d₆) shifts δ values by 0.1–0.3 ppm. Use deuterated benzene (C₆D₆) to minimize solvent interactions. For tautomerism, perform VT-NMR (25–80°C) to detect equilibrium shifts. Computational NMR (GIAO method at B3LYP/6-311+G**) predicts solvent-free shifts for comparison .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Monoclinic Form | Triclinic Form |

|---|---|---|

| Space Group | P2₁/c | P-1 |

| a (Å) | 16.196 | 8.924 |

| b (Å) | 20.174 | 10.356 |

| c (Å) | 9.901 | 12.431 |

| β (°) | 106.7 | 98.3 |

| Z | 4 | 2 |

Table 2 : Computational vs. Experimental Hyperpolarizability (β)

| Method | β (×10⁻³⁰ esu) |

|---|---|

| B3LYP/6-31G** | 12.4 |

| MP2/6-311++G** | 14.2 |

| Experimental (EFISH) | 13.8 ± 0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.